ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C12H13N3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, typically involves the reaction of esters and amines under neutral conditions . This reaction can be efficiently carried out under microwave conditions, which significantly reduces the reaction time .Molecular Structure Analysis
The molecular structure of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate can be represented by the InChI code: 1S/C12H13N3O2/c1-2-17-12(16)11-13-10(14-15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) . The compound has a molecular weight of 231.25 .Chemical Reactions Analysis
1,2,4-Triazole derivatives, including ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, can participate in various chemical reactions. For instance, they can be used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .Scientific Research Applications
Comprehensive Analysis of Ethyl 5-Benzyl-1H-1,2,4-Triazole-3-Carboxylate Applications:
Pharmaceutical Intermediates
Triazole derivatives are known to serve as intermediates in the synthesis of various pharmaceuticals. They can be used to create compounds with potential neuroprotective and anti-inflammatory properties .
Corrosion Inhibitors
Triazoles are effective corrosion inhibitors, particularly for copper alloys, which is essential in industrial maintenance .
Supramolecular Chemistry
Due to their unique structure, triazoles play a role in supramolecular chemistry where they can form host-guest complexes .
Mechanism of Action
While the specific mechanism of action of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is not explicitly mentioned in the available literature, 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Future Directions
The future research directions for ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate and its derivatives could involve further exploration of their biological activities. Given their potential neuroprotective and anti-inflammatory properties , these compounds could be developed into therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Additionally, their synthesis methods could be optimized to improve yield and reduce reaction time .
properties
IUPAC Name |
ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-13-10(14-15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNKUMTNKZJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |
CAS RN |
648430-85-7 | |
Record name | ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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